3-Chloro-4-nitropyridine
Overview
Description
3-Chloro-4-nitropyridine is a compound that has been studied for its structure, vibrational, electronic, and chemical properties. It's part of the nitropyridine family, known for various chemical reactions and applications in different fields.
Synthesis Analysis
- The synthesis of 3-Chloro-4-nitropyridine and similar compounds typically involves a series of steps like chlorination, nitration, and ammoniation. These processes are often carried out under controlled conditions to achieve the desired product with high yield and purity. For example, 3-methoxy-5,6-diamino-2-nitropyridine, a related compound, was synthesized from 3,5-dichloropyridine through substitution, oxidation, nitration, and ammoniation processes (Jun, 2007).
Molecular Structure Analysis
- The molecular structure of 3-Chloro-4-nitropyridine and related compounds has been analyzed using techniques like X-ray diffraction, IR, NMR, and electronic spectroscopy. For instance, Velraj et al. (2015) investigated the optimized molecular structures and vibrational wavenumbers of similar compounds using density functional theory (DFT) and natural bond orbital (NBO) analysis (Velraj, Soundharam, & Sridevi, 2015).
Chemical Reactions and Properties
- 3-Chloro-4-nitropyridine undergoes various chemical reactions like nucleophilic substitutions. For example, reactions of 3-nitropyridine and 4-substituted-3-nitropyridines with chloroform and other reagents under vicarious nucleophilic substitution conditions have been reported to give substitution in ortho or para positions to the nitro group with acceptable yields and regioselectivity (Andreassen, Bakke, Sletvold, & Svensen, 2004).
Physical Properties Analysis
- The physical properties of 3-Chloro-4-nitropyridine, including thermodynamic properties and stability, are often studied in relation to temperature and molecular structure. For instance, the hyperpolarizability and other electronic properties of related compounds have been thoroughly investigated (Velraj et al., 2015).
Chemical Properties Analysis
- The chemical properties of 3-Chloro-4-nitropyridine, such as reactivity, electronic properties, and charge delocalization, are crucial for understanding its behavior in different chemical reactions. For example, the reactivity of similar compounds has been investigated through HOMO-LUMO energies and global descriptors (Arjunan, Saravanan, Marchewka, & Mohan, 2012).
Scientific Research Applications
Vibrational, Electronic, and Structural Analyses : A study investigated the molecular structures, vibrational wavenumbers, atomic charges, molecular electrostatic potentials, and other electronic properties of nitropyridines, including 2-chloro-4-nitropyridine. These analyses are crucial for understanding the reactivity and stability of such compounds (Velraj, Soundharam, & Sridevi, 2015).
Nucleophilic Substitution Kinetics : Research on the kinetics of reactions of nitropyridines, like 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine, with various amines in different solvents provides insight into the reactivity patterns and potential applications in synthetic chemistry (Hamed, 1997).
Oxidative Methylamination : A study explored the oxidative methylamination of nitropyridines, which is a significant reaction in organic synthesis, highlighting the versatility of these compounds in chemical transformations (Szpakiewicz & Wolniak, 1999).
Ring-Opening Reaction Studies : The study of intermediates formed in the ring-opening reaction of 2-chloro-3-nitropyridine contributes to a deeper understanding of complex organic reactions, which is valuable for designing new synthetic routes (Haynes & Pett, 2007).
Vicarious Nucleophilic Substitution : Research on vicarious nucleophilic substitution reactions involving 3-nitropyridine and its derivatives expands the toolkit for organic synthesis, offering new pathways for constructing complex molecules (Andreassen, Bakke, Sletvold, & Svensen, 2004).
Conformational and Electronic Structure Analysis : Investigations into the vibrational and electronic structure of nitropyridines enhance our understanding of their physical and chemical properties, which is crucial for their application in various fields (Arjunan, Saravanan, Marchewka, & Mohan, 2012).
Safety And Hazards
Future Directions
3-Chloro-4-nitropyridine is a key intermediate in medicinal products and is used in the synthesis of various pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines . The continuous flow methodology is being used to minimize the accumulation of the highly energetic and potentially explosive nitration product to enable the safe scale-up of 4-nitropyridine with no 2-nitropyridine by-product .
properties
IUPAC Name |
3-chloro-4-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-4-3-7-2-1-5(4)8(9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLVEHGKYCYAIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376564 | |
Record name | 3-chloro-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-nitropyridine | |
CAS RN |
13194-60-0 | |
Record name | 3-chloro-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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